4-Chloro-2-phenylbenzofuran

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

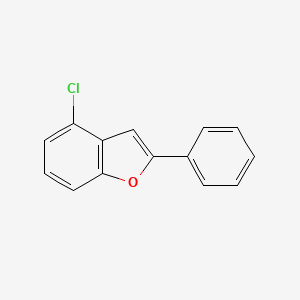

Structure

2D Structure

3D Structure

Properties

CAS No. |

344562-15-8 |

|---|---|

Molecular Formula |

C14H9ClO |

Molecular Weight |

228.67 g/mol |

IUPAC Name |

4-chloro-2-phenyl-1-benzofuran |

InChI |

InChI=1S/C14H9ClO/c15-12-7-4-8-13-11(12)9-14(16-13)10-5-2-1-3-6-10/h1-9H |

InChI Key |

YBECUOXVKQPSII-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC3=C(O2)C=CC=C3Cl |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(O2)C=CC=C3Cl |

Origin of Product |

United States |

The Enduring Significance of the Benzofuran Scaffold in Heterocyclic Chemistry

The benzofuran (B130515) scaffold, a fusion of a benzene (B151609) ring and a furan (B31954) ring, is a cornerstone of heterocyclic chemistry. numberanalytics.com Its prevalence in a vast array of natural products and synthetically developed compounds underscores its importance. numberanalytics.comsunderland.ac.uknih.gov First synthesized in the early 20th century, the benzofuran ring has been the subject of extensive study due to its versatile nature as a building block for more complex molecules with potential applications in both the pharmaceutical and material science sectors. numberanalytics.com

The inherent chemical properties of the benzofuran nucleus, including its planar and unsaturated ring system containing an oxygen atom, make it a valuable framework for a multitude of chemical transformations. numberanalytics.com This adaptability has led to its incorporation into a wide range of biologically active compounds, including those with anti-inflammatory, antimicrobial, antifungal, and antitumor properties. nih.govphytojournal.com The benzofuran motif is a common feature in many clinically approved drugs, highlighting its proven value in medicinal chemistry. sunderland.ac.uk

An Overview of 2 Phenylbenzofuran Derivatives in Academic Contexts

The introduction of a phenyl group at the 2-position of the benzofuran (B130515) ring gives rise to the 2-phenylbenzofuran (B156813) class of derivatives, which have garnered considerable attention in academic research. These compounds are prized for their synthetic versatility and demonstrated pharmacological potential. sci-hub.box The presence of the additional phenyl ring opens up avenues for a wide range of structural modifications, allowing for the fine-tuning of their biological activities. sci-hub.box

Research into 2-phenylbenzofuran derivatives has revealed a broad spectrum of biological activities. Studies have explored their potential as cholinesterase inhibitors for the potential treatment of neurodegenerative diseases like Alzheimer's, as antimicrobial agents to combat drug-resistant bacteria, and as antioxidant agents. sci-hub.boxbohrium.comrsc.org The specific placement of substituents on both the benzofuran and phenyl rings has been shown to be a critical determinant of their biological function and selectivity. bohrium.comnih.gov For instance, the position of hydroxyl or methoxy (B1213986) groups on the 2-phenyl ring can significantly influence their inhibitory activity against specific enzymes. bohrium.com

Research Trajectories for 4 Chloro 2 Phenylbenzofuran

Historical Context of Benzofuran Core Construction

The benzofuran scaffold, a heterocyclic system composed of a benzene (B151609) ring fused to a furan (B31954) ring, is a cornerstone in heterocyclic chemistry. numberanalytics.com Its journey in chemistry began in 1870 with its first synthesis by Perkin. acs.orgresearchgate.net Since this discovery, the benzofuran nucleus has been the subject of extensive study due to its prevalence in a vast number of natural products and synthetic compounds that exhibit a wide range of biological activities. numberanalytics.comdtu.dkrsc.orglbp.world

Naturally occurring compounds, particularly from the Moraceae family, and furocoumarins often feature the benzofuran heterocycle. acs.org For instance, angelicin (B190584) and psoralen (B192213) are furocoumarins used in treating skin diseases like psoriasis. acs.org The significant medicinal applications of benzofuran derivatives have continuously motivated chemists to develop new and efficient methods for constructing this valuable molecular framework. acs.orgresearchgate.net Over the years, synthetic methods have evolved from classical cyclizations to modern transition-metal-catalyzed reactions. nih.gov Notable early methods included the intramolecular condensation of a Wittig reagent and the coupling of cuprous aryl acetylenes with o-halophenols. jocpr.com

Targeted Synthetic Approaches for this compound

The synthesis of specifically substituted benzofurans like this compound often requires tailored strategies that can precisely control regioselectivity.

A transition-metal-free approach for synthesizing halobenzo[b]furans, including 4-chloro-2-phenylbenzo[b]furan, utilizes a cascade reaction starting from O-aryl N,N-diethyl carbamates. mdpi.com This methodology involves the alkaline hydrolysis of the carbamate (B1207046) to a phenoxide intermediate, which then undergoes cyclization. mdpi.com

In a specific application, an O-2-(phenylethynyl)-3-chlorophenyl N,N-diethyl carbamate was used as the model substrate. mdpi.com By treating this carbamate with an excess of sodium hydroxide (B78521) (NaOH) in refluxing ethanol, 4-chloro-2-phenylbenzo[b]furan was successfully isolated in good yield. mdpi.com This process demonstrates a straightforward pathway that leverages the inherent reactivity of the carbamate and the strategically placed alkyne and chloro substituents to achieve the desired cyclized product. mdpi.comresearchgate.net The reaction proceeds through the hydrolysis of the carbamate group, followed by an intramolecular nucleophilic attack of the resulting phenoxide onto the alkyne, leading to the formation of the benzofuran ring. mdpi.com

Table 1: NaOH-Mediated Synthesis of this compound

| Starting Material | Reagent | Solvent | Conditions | Product | Yield | Reference |

| O-3-Chloro-2-(phenylethynyl)phenyl N,N-diethylcarbamate | NaOH (excess) | Ethanol | Reflux, 2h | This compound | Good | mdpi.com |

This interactive table summarizes the reaction conditions for the synthesis of this compound via NaOH-mediated cyclization.

General Strategies for 2-Phenylbenzofuran Scaffold Assembly

The 2-phenylbenzofuran motif is a common core in many biologically active compounds, leading to the development of numerous synthetic strategies for its construction. nih.govmdpi.com Transition-metal catalysis has become a particularly powerful tool in this endeavor. acs.org

Both palladium and copper catalysts are extensively used to facilitate the construction of the benzofuran nucleus, offering high efficiency and functional group tolerance. acs.org These methods often involve the coupling of phenols or their derivatives with alkynes or other coupling partners, followed by a cyclization event.

Palladium catalysis is a versatile and highly utilized tool for forming the carbon-carbon and carbon-oxygen bonds necessary for benzofuran synthesis. mdpi.com

One of the most prominent methods is the Sonogashira coupling of o-halophenols with terminal alkynes, followed by an intramolecular cyclization. rsc.orgresearchgate.net This reaction is typically performed using a palladium catalyst, often in the presence of a copper co-catalyst, and a base. researchgate.net For instance, the reaction of 2-iodophenol (B132878) with phenylacetylene (B144264) using palladium nanoparticles as the catalyst, in the presence of a base like K₂CO₃ and a phosphine (B1218219) ligand, yields 2-phenylbenzofuran. thieme-connect.com

Another powerful palladium-catalyzed method is the direct C-H arylation of a pre-formed benzofuran ring. nih.gov This approach allows for the introduction of an aryl group at the C2 position without the need for pre-functionalization of the benzofuran. For example, reacting benzofuran with triarylantimony difluorides in the presence of a Pd(OAc)₂ catalyst and a copper co-catalyst can produce 2-arylbenzofurans in moderate to high yields. nih.gov The first reported C-H arylation of benzofuran with arylbromides in 1990 used a Pd(PPh₃)₄ catalyst. nih.gov

The Suzuki cross-coupling reaction provides another route, where a suitably functionalized benzofuran, such as 2-(4-bromophenyl)benzofuran, is coupled with an arylboronic acid. mdpi.com This method is particularly useful for synthesizing benzofuran derivatives containing biaryl moieties. mdpi.com

Table 2: Examples of Palladium-Catalyzed Synthesis of 2-Phenylbenzofuran Derivatives

| Reaction Type | Palladium Source | Key Reactants | Conditions | Product | Yield | Reference(s) |

| Sonogashira Coupling-Cyclization | Pd Nanoparticles | 2-Iodophenol, Phenylacetylene | K₂CO₃, PPh₃, 60 °C | 2-Phenylbenzofuran | High | thieme-connect.com |

| C-H Arylation | Pd(OAc)₂ | Benzofuran, Triphenylantimony difluoride | CuCl₂, 1,2-DCE, 80 °C | 2-Phenylbenzofuran | >80% | nih.gov |

| Suzuki Cross-Coupling | Pd(II) complex | 2-(4-Bromophenyl)benzofuran, 4-Methoxyphenylboronic acid | K₂CO₃, EtOH/H₂O, 80 °C | 2-(4'-Methoxy-[1,1'-biphenyl]-4-yl)benzofuran | 97% | mdpi.com |

This interactive table presents various palladium-catalyzed methods for assembling the 2-phenylbenzofuran scaffold.

Copper-catalyzed reactions offer a palladium-free alternative for the synthesis of 2-arylbenzofurans. researchgate.net These methods are often cost-effective and can tolerate a variety of functional groups. researchgate.net

A common copper-catalyzed protocol involves the coupling of o-iodophenols and aryl acetylenes . researchgate.net This reaction proceeds in the absence of palladium and does not require expensive additives, providing good to excellent yields of various 2-arylbenzofuran derivatives. researchgate.net

Another approach is the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. rsc.org This one-pot procedure involves a sequential nucleophilic addition of the phenol (B47542) to the alkyne, followed by an oxidative cyclization using molecular oxygen as the oxidant, catalyzed by a copper salt. rsc.org

Furthermore, copper catalysis can be employed in decarboxylative intramolecular C-O coupling reactions. For example, 3-arylcoumarins can be converted to 2-arylbenzofurans in a one-pot reaction using cupric chloride and 1,10-phenanthroline (B135089) under aerobic conditions. researchgate.net

Table 3: Examples of Copper-Catalyzed Synthesis of 2-Phenylbenzofuran Derivatives

| Reaction Type | Copper Source | Key Reactants | Conditions | Product | Yield | Reference(s) |

| Coupling-Cyclization | Copper(I) salt | o-Iodophenol, Aryl acetylene | Base, Solvent | 2-Arylbenzofuran | Good to Excellent | researchgate.net |

| Oxidative Annulation | Copper catalyst | Phenol, Alkyne | Molecular Oxygen (Oxidant) | Substituted Benzofuran | Not specified | rsc.org |

| Decarboxylative Coupling | CuCl₂ | 3-Arylcoumarin | 1,10-Phenanthroline, Aerobic | 2-Arylbenzofuran | 26-84% | researchgate.net |

This interactive table showcases different copper-catalyzed strategies for the synthesis of the 2-phenylbenzofuran core.

Transition Metal-Free Synthetic Approaches

Transition-metal-free methods provide an alternative and often more environmentally benign route to benzofurans. A notable example is the synthesis of this compound from O-3-chlorophenyl N,N-diethylcarbamate. mdpi.com This reaction proceeds via an o-lithiation followed by a cascade reaction involving hydrolysis and subsequent cyclization. The process can be initiated with reagents like s-BuLi and can proceed with an excess of NaOH in refluxing ethanol. mdpi.com

A specific protocol involves the reaction of O-3-chlorophenyl N,N-diethylcarbamate with s-BuLi, which, after subsequent reaction steps, yields this compound as a white solid. mdpi.com The yield for this transformation has been reported to be 67%. mdpi.com

| Starting Material | Reagents and Conditions | Product | Yield (%) | Ref. |

| O-3-chlorophenyl N,N-diethylcarbamate | 1. s-BuLi, THF, -78 °C to -65 °C; 2. Phenylacetylene; 3. NaOH, EtOH, reflux | This compound | 67 | mdpi.com |

Another transition-metal-free approach involves the cyclization of ortho-hydroxystilbenes mediated by hypervalent iodine reagents, such as (diacetoxyiodo)benzene, to give 2-arylbenzofurans. organic-chemistry.org

Intramolecular Cyclization and Annulation Strategies

Intramolecular cyclization is a cornerstone in the synthesis of the benzofuran ring system.

A variety of cyclization strategies have been developed. For instance, palladium-catalyzed intramolecular migratory cycloisomerization of 3-phenoxy acrylic acid esters can yield 2,3-disubstituted benzofurans. jst.go.jp This process involves the conversion of starting materials like methyl (E)-3-(4-chloro-2-iodophenoxy)-3-phenylacrylate to the corresponding benzofuran derivative. jst.go.jp

Iodocyclization is a powerful method for constructing iodine-substituted benzofurans, which can then be further functionalized. semanticscholar.orgmedcraveonline.com The reaction typically involves an electrophilic cyclization of an alkynylated phenol derivative using molecular iodine (I₂) in the presence of a base like sodium bicarbonate. semanticscholar.org For example, the iodocyclization of alkynylated 2-iodoanisoles has been shown to produce diiodo-functionalized benzo[b]furans. semanticscholar.org A specific example is the synthesis of 5-chloro-3,7-diiodo-2-phenylbenzofuran from the corresponding alkynylated 2-iodoanisole, which proceeds in a 57% yield. semanticscholar.org

| Starting Material | Reagents and Conditions | Product | Yield (%) | Ref. |

| 1-(4-Chloro-2-iodo-6-methoxyphenyl)-2-phenylethyne | I₂, NaHCO₃, 1,2-dichloroethane, 70 °C | 5-Chloro-3,7-diiodo-2-phenylbenzofuran | 57 | semanticscholar.org |

Cascade or domino reactions offer an efficient route to complex molecules in a single synthetic operation. A palladium-catalyzed cascade synthesis of 2,3-disubstituted benzofurans has been reported, starting from aryl halides, 2-halo substituted phenols, and ethynyl (B1212043) trimethyl silane. researchgate.net Another example is a cascade reaction involving the hydrolysis and subsequent cyclization of O-3-chloro-2-(phenylethynyl)phenyl N,N-diethylcarbamate, which yields this compound. mdpi.com This reaction is mediated by an excess of sodium hydroxide in refluxing ethanol. mdpi.com

An electrooxidative selenylation/cyclization of alkynes provides another cascade pathway to functionalized benzofurans. nih.gov This method allows for the synthesis of compounds like 5-chloro-2-phenyl-3-(phenylselanyl)benzofuran. nih.gov

Cyclodehydration of α-Phenoxy Ketones

The synthesis of the benzofuran core via the cyclodehydration of α-phenoxy ketones is a classical and effective method. researchgate.net This acid-catalyzed intramolecular cyclization involves the electrophilic attack of the protonated carbonyl group onto the phenoxy ring, followed by dehydration to form the furan ring. researchgate.net

A particularly effective reagent for this transformation is Eaton's reagent, a mixture of phosphorus pentoxide and methanesulfonic acid. researchgate.netresearchgate.net This reagent promotes the cyclodehydration of various α-phenoxy ketones to yield 2,3-disubstituted or 3-substituted benzofurans in moderate to excellent yields under mild conditions. researchgate.netresearchgate.net The high efficiency is attributed to the excellent reactivity and fluidity of Eaton's reagent. researchgate.net This method provides a straightforward route to benzofurans from readily accessible starting materials like phenols and α-bromo ketones. researchgate.netlookchem.com

In addition to Eaton's reagent, transition metal catalysts have been employed. An Iridium(III) catalyst, used in conjunction with Cu(OAc)₂, has been shown to facilitate the cyclodehydration of α-aryloxy ketones to produce multisubstituted benzofurans at ambient temperatures. organic-chemistry.org

Table 1: Examples of Benzofuran Synthesis via Cyclodehydration of α-Phenoxy Ketones

| Starting Material (α-Phenoxy Ketone) | Reagent/Catalyst | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Phenoxy acetophenone | Eaton's reagent | 45°C | 3-Phenylbenzofuran / 2-Phenylbenzofuran | Isomer mixture | researchgate.net |

One-Pot Synthetic Procedures for Benzofuran Derivatives

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps into a single sequence without isolating intermediates. dtu.dk Several such procedures have been developed for the synthesis of benzofuran derivatives. researchgate.netrsc.orgmdpi.com

One notable method involves the direct synthesis of benzofurans from phenols and α-haloketones promoted by titanium tetrachloride (TiCl₄). researchgate.netmdpi.comnih.gov This process combines a Friedel–Crafts-like alkylation and an intramolecular cyclodehydration in a single step, demonstrating high regioselectivity and broad substrate scope. researchgate.netmdpi.com

Another innovative one-pot approach is the TMSCl-mediated cascade annulation of isatin-derived propargylic alcohols. rsc.orgrsc.org This reaction proceeds through a Meyer–Schuster rearrangement followed by an intramolecular annulation to furnish 2-substituted 3-chlorobenzofurans in good to excellent yields. rsc.orgrsc.org In this protocol, trimethylsilyl (B98337) chloride (TMSCl) acts as both the promoter and the chlorine source. rsc.org

Palladium-catalyzed reactions are also prominent in one-pot benzofuran synthesis. A sequential Pd-catalyzed Suzuki cross-coupling/direct arylation reaction has been used to synthesize 2-substituted benzofurans from simple phenols, boronic acids, and trichloroethylene. nih.gov Similarly, a palladium-catalyzed enolate arylation with o-bromophenols provides a route to differentially substituted benzofurans. organic-chemistry.orgdtu.dk

Table 2: Comparison of Selected One-Pot Synthetic Procedures for Benzofurans

| Method | Catalyst/Reagent | Starting Materials | Key Features | Reference(s) |

|---|---|---|---|---|

| Friedel–Crafts Alkylation/Cyclodehydration | Titanium tetrachloride (TiCl₄) | Phenols, α-Haloketones | High regioselectivity, good yields, direct formation of C-C and C-O bonds. | researchgate.netmdpi.comnih.gov |

| Cascade Annulation | Trimethylsilyl chloride (TMSCl) | Isatin-derived propargylic alcohols | Forms 3-chlorobenzofurans; TMSCl is both promoter and chlorine source. | rsc.orgrsc.org |

| Suzuki Coupling/Direct Arylation | Palladium Catalyst | Phenols, Boronic acids, Trichloroethylene | Tolerates many functional groups, avoids pre-functionalization. | nih.gov |

Synthetic Routes for Halogenated Benzofuran Derivatives

The introduction of halogen atoms, such as chlorine or bromine, into the benzofuran scaffold is a significant strategy in medicinal chemistry, as it can substantially enhance biological activity. mdpi.comnih.gov The position and nature of the halogen atom on the benzofuran ring are critical determinants of the compound's properties. mdpi.comnih.gov

Regioselective Halogenation and Chloro-Substitution Strategies

Achieving regioselectivity—the control of where a substituent is placed on a molecule—is paramount in synthesizing specific halogenated benzofuran derivatives. Various strategies have been developed to introduce chlorine and other halogens at desired positions on the benzofuran ring system.

A direct method for synthesizing 3-chlorobenzofurans involves the previously mentioned TMSCl-mediated cascade annulation of isatin-derived propargylic alcohols, which selectively installs a chlorine atom at the C3-position. rsc.orgrsc.org This method is compatible with a range of substituents on the aromatic ring of the isatin (B1672199) precursor. rsc.org

For substitution at other positions, the synthesis often begins with an already halogenated precursor. For example, 1-(5-chloro-1-benzofuran-2-yl)ethanone (B157943) was prepared starting from 5-chlorosalicylaldehyde (B124248) and chloroacetone, ensuring the chlorine atom remains at the C5-position throughout the synthesis. mattioli1885journals.com Similarly, 7-chloro-2-phenylbenzofuran derivatives have been synthesized using a Wittig reaction, where the chlorine is present on the initial 2-hydroxybenzyltriphenylphosphonium bromide, thereby directing the halogen to the C7-position. sci-hub.box

Regioselective electrophilic substitution reactions on pre-formed benzofuran rings can also be employed, although this can sometimes lead to mixtures of isomers. The use of specific catalysts and conditions can control the outcome. For instance, the treatment of iridabenzofurans with reagents like copper(II) nitrate (B79036) and lithium chloride can lead to regioselective nitration and chlorination at specific open sites on the benzofuran-like core. acs.orgacs.org

Introduction of Halogen Atoms at Specific Positions on the Benzofuran Ring

The ability to introduce halogen atoms at specific locations on the benzofuran ring is crucial for structure-activity relationship studies. nih.gov The synthetic approach is often dictated by the target position of the halogen.

C3-Position: As described, a TMSCl-mediated annulation provides a direct route to 3-chlorobenzofurans. rsc.org

C4-Position: The synthesis of a 4-chloro derivative like this compound typically requires a multi-step synthesis starting from a phenol already bearing a chlorine atom at the corresponding position (e.g., 3-chlorophenol), which then undergoes ring formation.

C5-Position: A common strategy involves using a 5-halosalicylaldehyde as a starting material. The synthesis of 1-(5-chloro-1-benzofuran-2-yl)ethanone from 5-chlorosalicylaldehyde is a clear example of this approach, where the halogen's position is fixed from the start. mattioli1885journals.com

C6-Position: Electrophilic substitution reactions can sometimes target the C6-position. For example, treatment of specific iridabenzofurans with Cu(NO₃)₂ and lithium chloride can result in the formation of a chloro-substituent at the C6-position. acs.orgacs.org

C7-Position: The synthesis of 7-chloro-2-(3-methoxyphenyl)benzofuran was achieved via a Wittig reaction starting with 3-chloro-2-hydroxybenzyltriphenylphosphonium bromide, demonstrating a reliable method for securing a halogen at the C7-position. sci-hub.box

The choice of synthetic route is therefore a strategic decision based on the availability of starting materials and the desired substitution pattern on the final benzofuran product.

Mechanistic Pathways of Cyclization Reactions

The formation of the benzofuran ring system, the core of this compound, is typically achieved through cyclization reactions. These reactions can proceed through various mechanistic pathways, often dictated by the choice of catalyst and starting materials.

Metal-catalyzed reactions are a cornerstone for the synthesis of benzofurans, offering high efficiency and control. dtu.dk Palladium and copper catalysts are frequently employed, each operating through distinct catalytic cycles.

A common strategy involves the palladium-catalyzed Sonogashira coupling of o-halo or o-alkynyl phenols with terminal alkynes, followed by cyclization. dtu.dkgoogle.com For instance, the synthesis of a 2-phenylbenzofuran derivative has been achieved by reacting 4-ethynyltriphenylamine with 3-hydroxy-4-iodobenzaldehyde (B145161) in the presence of bis(triphenylphosphine)palladium (B8599230) dichloride (Pd(PPh₃)₂Cl₂) and copper(I) iodide (CuI). google.com

In copper-catalyzed processes, such as the annulation of (2-(2-fluorophenyl)ethynyl)benzene, a proposed mechanism begins with the nucleophilic substitution of the aryl fluoride (B91410) by a hydroxide ion (OH⁻), forming an unstable 2-alkynylphenol intermediate (A). beilstein-journals.org This intermediate is then deprotonated to form a potassium phenolate (B1203915) (B). beilstein-journals.org The coordination of the copper(I) catalyst with the phenolate gives intermediate C, which then undergoes an intramolecular addition to the C-C triple bond to form the copper complex D. beilstein-journals.org Finally, protonolysis of intermediate D regenerates the active catalyst and yields the 2-phenylbenzofuran product. beilstein-journals.org The presence of an active Pd(II) species has been shown to be essential for certain tandem cycloannulative-alkenylation transformations. acs.org

Transition-metal-free pathways provide an alternative and often more sustainable route to benzofurans. A notable synthesis of this compound involves the alkaline hydrolysis of O-3-chlorophenyl N,N-diethylcarbamate. mdpi.com This reaction proceeds through a cascade mechanism where the carbamate is first hydrolyzed to a phenoxide intermediate. mdpi.com This nucleophilic phenoxide then undergoes a subsequent intramolecular cyclization to yield the final this compound product. mdpi.com

Another prominent mechanism is the annulation of 2-alkynylphenols. This process can be initiated by nucleophilic substitution on a precursor, such as a 2-fluorophenylacetylene derivative, where a fluoro moiety is displaced by a hydroxide group. beilstein-journals.org The resulting intermediate readily undergoes a ring-closing annulation to form the benzofuran core. beilstein-journals.org Similarly, one-pot tandem cyclization methods can involve the condensation of 2-hydroxybenzonitrile (B42573) derivatives with agents like methyl bromoacetate, proceeding through nucleophilic substitution to form 3-aminobenzo[b]furan analogues. mdpi.com Electrophilic cyclization is another key ring-closing strategy that often follows an initial palladium-catalyzed coupling of components like o-iodoanisoles and terminal alkynes. dtu.dk

Isomerization and rearrangement reactions offer sophisticated pathways to construct the benzofuran skeleton. A powerful strategy is the tandem use of ruthenium-mediated isomerization (RMI) followed by ring-closing metathesis (RCM). core.ac.uk This approach has been successfully applied to synthesize various substituted benzofurans. core.ac.uk The process often involves preparing a precursor through allylation and a heat-initiated Claisen rearrangement. core.ac.uk

Sigmatropic rearrangements are also pivotal in benzofuran synthesis. researchgate.net A nih.govnih.gov-sigmatropic rearrangement of aryl oxime ethers, triggered by reagents like N-trifluoroacetyl (TFAA), has been established as an efficient method for preparing 2-arylbenzofurans. researchgate.net

In some complex reactions, multiple mechanistic pathways can be plausible. For example, in the PIDA-mediated tandem in situ oxidative coupling and cyclization of hydroquinones with β-dicarbonyl compounds, two potential routes have been proposed. thieme-connect.com Both pathways begin with a 1,4-Michael addition to form a key intermediate. thieme-connect.com From there, the reaction can proceed via different tautomerization and cyclization/aromatization sequences to reach the final 5-hydroxybenzofuran product, with the possibility of forming isomeric products depending on the substitution pattern of the hydroquinone (B1673460) substrate. thieme-connect.com

Investigation of Catalyst, Reagent, and Solvent Effects on Reaction Mechanisms

The outcome and efficiency of benzofuran synthesis are highly sensitive to the choice of catalyst, reagents, and solvent. Optimization of these parameters is critical for maximizing product yield and selectivity.

Research into the synthesis of 5-hydroxybenzofurans via oxidative coupling-cyclization systematically explored these effects. The oxidant was found to be a critical variable, with phenyliodine(III) diacetate (PIDA) providing a significantly higher yield (61%) compared to other oxidants like CAN, DDQ, or H₂O₂. thieme-connect.com The choice of Lewis acid catalyst and solvent also played a major role, as demonstrated in the table below.

Table 1: Optimization of Reaction Conditions for 5-Hydroxybenzofuran Synthesis thieme-connect.com

| Entry | Catalyst | Oxidant | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | - | PIDA | DCM | 25 |

| 2 | - | CAN | DCM | <5 |

| 3 | ZnI₂ | PIDA | PhCl | 75 |

| 4 | InCl₃ | PIDA | PhCl | 68 |

| 5 | Sc(OTf)₃ | PIDA | PhCl | 65 |

| 6 | ZnI₂ | PIDA | Toluene (B28343) | 72 |

| 7 | ZnI₂ | PIDA | DCE | 66 |

Similarly, in the copper-promoted synthesis of 2-phenylbenzofuran, a screening of conditions revealed that using CuCl as the catalyst with 1,10-phenanthroline as a ligand in CH₃CN gave a 35% yield, whereas a palladium catalyst, Pd(PPh₃)₄, was ineffective for this specific transformation. beilstein-journals.org The solvent was also found to be crucial, with DMSO often providing the best results in related copper-catalyzed annulations. beilstein-journals.org

In palladium-catalyzed reactions, both the specific palladium source and the base can dramatically influence the reaction's course. acs.org For the synthesis of 3-(vinyl sulfonyl)benzofuran derivatives, Pd(OAc)₂ was found to be superior to PdCl₂. acs.org The choice of base was also critical, with K₂CO₃ proving more effective than other inorganic bases like Cs₂CO₃ or K₃PO₄. acs.org The solvent effect was pronounced; 1,4-dioxane (B91453) was the optimal solvent, while others like DMAc, DMSO, MeCN, and toluene led to decreased yields. acs.org

The nature of the reagents can also lead to different product distributions. In a TiCl₄-promoted reaction between phenols and α-haloketones in 2,2,2-trifluoroethanol, the use of an unsymmetrically substituted haloketone resulted in the formation of two isomeric furan products in nearly equal amounts, highlighting the impact of substrate structure on the reaction mechanism. nih.gov

Spectroscopic and Advanced Structural Characterization of 4 Chloro 2 Phenylbenzofuran

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides critical information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which can aid in structural elucidation.

For 4-Chloro-2-phenylbenzofuran (C₁₄H₉ClO), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺). A key feature will be the isotopic pattern of this peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), two peaks will be observed for the molecular ion: one for the molecule containing ³⁵Cl (M⁺) and another, two mass units higher, for the molecule containing ³⁷Cl (M+2). chemguide.co.uk The intensity ratio of the M⁺ to M+2 peaks will be approximately 3:1, which is a definitive indicator of the presence of a single chlorine atom in the molecule. chemguide.co.uk

The molecular ion can undergo fragmentation, breaking into smaller, stable charged pieces. libretexts.org Common fragmentation pathways for aromatic compounds include the loss of small neutral molecules or radicals. For this compound, expected fragment ions could arise from:

Loss of a chlorine radical (•Cl): [M - Cl]⁺

Loss of a hydrogen radical (•H): [M - H]⁺

Loss of carbon monoxide (CO): [M - CO]⁺, a common fragmentation for furan (B31954) rings.

Cleavage of the phenyl group: [M - C₆H₅]⁺ or the detection of the phenyl cation [C₆H₅]⁺ itself.

These fragmentation patterns provide a molecular fingerprint that helps confirm the proposed structure. savemyexams.com

Expected Major Ions in the Mass Spectrum of this compound

| m/z (mass/charge) | Relative Intensity Ratio | Proposed Fragment Identity | Notes |

| 228 / 230 | ~3:1 | [C₁₄H₉ClO]⁺ | Molecular ion peak (M⁺ / M+2) |

| 193 | - | [C₁₄H₉O]⁺ | Loss of Cl radical |

| 165 | - | [C₁₃H₉]⁺ | Loss of Cl and CO |

| 77 | - | [C₆H₅]⁺ | Phenyl cation |

Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an effective method for identifying the functional groups present in a compound.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

Aromatic C-H Stretching: Weak to medium bands appearing above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region. pressbooks.pub

Aromatic C=C Stretching: Multiple sharp, medium-to-weak bands in the 1600-1450 cm⁻¹ range, characteristic of the benzene (B151609) and benzofuran (B130515) rings. rsc.org

C-O-C Stretching: A strong, characteristic band for the furan ether linkage, typically appearing in the 1250-1050 cm⁻¹ region. dtu.dk

C-Cl Stretching: An absorption band in the fingerprint region, generally between 850-550 cm⁻¹, indicating the presence of a carbon-chlorine bond. okstate.eduorgchemboulder.com

Out-of-Plane C-H Bending: Bands in the 900-675 cm⁻¹ region can sometimes provide information about the substitution pattern on the aromatic rings. okstate.edu

The absence of broad bands in the 3500-3200 cm⁻¹ region would confirm the lack of O-H or N-H functional groups. udel.edu

Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 3000 | Stretching | Aromatic C-H |

| 1600 - 1450 | Stretching | Aromatic C=C |

| 1250 - 1050 | Asymmetric Stretching | Aryl Ether (C-O-C) |

| 850 - 550 | Stretching | Aryl Halide (C-Cl) |

X-ray Diffraction (XRD) Analysis for Solid-State Molecular Architecture

Computational Chemistry and Theoretical Investigations of 4 Chloro 2 Phenylbenzofuran

Density Functional Theory (DFT) Calculations and Quantum Chemical Characterization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study the properties of benzofuran (B130515) derivatives. nih.gov DFT calculations, often utilizing functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), allow for the determination of various molecular properties from first principles. rsc.orgresearchgate.net These calculations form the basis for a detailed quantum chemical characterization of 4-Chloro-2-phenylbenzofuran.

The first step in the theoretical investigation of a molecule is typically geometry optimization. This computational process determines the lowest energy arrangement of atoms in space, corresponding to the most stable molecular structure. For benzofuran derivatives, DFT methods have been successfully used to calculate optimized geometric parameters, such as bond lengths and bond angles. researchgate.net These calculations are generally performed for an isolated molecule in the gaseous phase to establish a baseline structure free from intermolecular interactions. rsc.org The resulting optimized geometry is a critical input for all subsequent calculations of molecular properties. While specific experimental data for this compound is not available for direct comparison, theoretical values for related compounds show good agreement with X-ray diffraction data.

Table 1: Representative Calculated vs. Experimental Geometric Parameters for 2-Phenylbenzofuran (B156813) (Note: This data is for the parent compound 2-phenylbenzofuran and serves as an illustrative example of the data obtained through DFT calculations.)

| Parameter | Bond | Calculated (GGA-PBE/6-31G(d,p)) | Experimental (X-ray) |

| Bond Length | O1-C2 | 1.37 Å | 1.36 Å |

| C2-C3 | 1.37 Å | 1.35 Å | |

| C3-C3a | 1.43 Å | 1.43 Å | |

| Bond Angle | C3-C2-O1 | 105.1° | 105.4° |

| C2-C3-C3a | 106.8° | 106.7° | |

| C9-C2-O1 | 115.1° | 115.1° | |

| Data sourced from a study on 2-phenylbenzofuran derivatives. |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eumalayajournal.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the kinetic stability and chemical reactivity of a molecule. acadpubl.eumalayajournal.org A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. DFT calculations are routinely used to determine the energies of these frontier orbitals. scispace.com

Table 2: Example Frontier Molecular Orbital Energies for a Benzofuran Derivative (Note: The following data is for 1-benzofuran-2-carboxylic acid, presented to illustrate the typical output of FMO analysis.)

| Parameter | Energy (eV) |

| EHOMO | -6.367 |

| ELUMO | -1.632 |

| Energy Gap (ΔE) | 4.735 |

| Data obtained from DFT calculations on 1-benzofuran-2-carboxylic acid. researchgate.net |

Natural Population Analysis (NPA) and Natural Bond Orbital (NBO) analysis are methods for interpreting a calculated wave function in terms of intuitive chemical concepts. NPA provides a method for calculating the distribution of electrons and the partial charge associated with each atom in a molecule. uni-rostock.dewisc.edu

NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements, such as core orbitals, lone pairs, and two-center bonds. uni-muenchen.dempg.de This method allows for a detailed investigation of charge transfer, hyperconjugation, and intramolecular interactions by examining the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de For a molecule like this compound, NBO analysis can elucidate the polarization of bonds and the delocalization of electron density between the benzofuran core and the phenyl ring.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the reactive sites for both electrophilic and nucleophilic attacks. acadpubl.eumalayajournal.org The MEP map is color-coded to indicate different potential values: regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable sites for nucleophilic attack. researchgate.netpreprints.org Neutral regions are often colored green. acadpubl.eu For this compound, the MEP map would be expected to show significant negative potential around the electronegative oxygen and chlorine atoms, indicating their role as sites for electrophilic interaction. Conversely, positive potentials would be anticipated around the hydrogen atoms.

Conformational analysis involves studying the different spatial arrangements of a molecule that arise from rotation about single bonds. libretexts.orgutdallas.edu For this compound, the most significant conformational variable is the rotation around the single bond connecting the phenyl ring to the benzofuran core. This rotation is defined by the dihedral angle between the planes of the two ring systems.

The planarity of the molecule can significantly influence its electronic properties, such as conjugation and delocalization. DFT calculations can determine the preferred conformation by identifying the dihedral angle that corresponds to the minimum energy. Studies on related compounds show that this angle can vary significantly depending on the substitution pattern. While the parent 2-phenylbenzofuran is nearly planar, bulky substituents can induce a significant twist between the two rings. nih.gov

Table 3: Dihedral Angles in Substituted 2-Phenylbenzofuran Derivatives (Note: These examples illustrate how substitution affects the planarity of the benzofuran-phenyl ring system.)

| Compound | Dihedral Angle (°) |

| 2-Phenylbenzofuran | ~0.27 |

| 5-Chloro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran | 29.25 |

| 5-Chloro-3-(4-fluorophenylsulfonyl)-2-methyl-1-benzofuran | 75.83 |

| Data sourced from computational and X-ray crystallographic studies. nih.govnih.gov |

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to predict the physicochemical properties of chemicals based on their molecular structure. nih.govresearchgate.net These models establish a mathematical relationship between a set of molecular descriptors and a specific property. meilerlab.org The molecular descriptors, which are numerical representations of the chemical's structure, can be derived from DFT calculations and include quantum chemical parameters like HOMO/LUMO energies, dipole moment, atomic charges, and polarizability. researchgate.net

QSPR models are developed by training an algorithm on a dataset of molecules for which the property of interest is known. meilerlab.org The resulting mathematical model can then be used to predict the properties of new or untested compounds. For benzofuran derivatives, QSPR and related Quantitative Structure-Activity Relationship (QSAR) studies have been used to correlate molecular descriptors with biological activities. A QSPR model for this compound could potentially predict properties such as solubility, boiling point, or partition coefficient, aiding in its characterization without the need for experimental measurements. The development of such a model would involve calculating a wide range of descriptors for this compound and related molecules and then using statistical techniques like multiple linear regression to build and validate the predictive model. nih.gov

Derivation of Quantum Chemical Descriptors for Structural Correlations

Quantum chemical descriptors are numerical values derived from the theoretical calculations of a molecule's electronic and geometric structure. They are fundamental in Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) studies for establishing correlations between a compound's structure and its physical properties or biological activity. nih.gov For benzofuran derivatives, these descriptors are typically calculated using Density Functional Theory (DFT), which has been shown to provide accurate and reliable results.

The process begins with the geometry optimization of the this compound molecule to find its most stable conformation (lowest energy state). digitaloceanspaces.com From this optimized structure, a wide range of descriptors can be calculated. These descriptors fall into several categories:

Electronic Descriptors: These relate to the electron distribution in the molecule. Key examples include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The EHOMO is related to the molecule's ability to donate electrons, while the ELUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. researchgate.netnih.gov Other electronic descriptors include dipole moment, Mulliken and natural population analysis charges (which describe the partial charge on each atom), and molecular electrostatic potential (MEP), which identifies electrophilic and nucleophilic sites. researchgate.net

Thermodynamic Descriptors: These provide information about the energetic properties of the molecule. Examples include zero-point vibrational energy (ZPVE), entropy, and hydration energy. Hydration energy is particularly important for understanding a molecule's stability and conformation in aqueous environments.

Topological and Geometrical Descriptors: These are based on the 3D arrangement of atoms. They include molecular weight, bond lengths, bond angles, dihedral angles, and molecular surface area. researchgate.netnih.gov For 2-phenylbenzofuran, theoretical calculations have shown that the molecule has a pseudo-planar geometry, with a very small dihedral angle between the benzofuran and phenyl rings.

A selection of commonly derived quantum chemical descriptors is presented in Table 1.

| Descriptor Category | Examples | Relevance |

| Electronic | EHOMO, ELUMO, HOMO-LUMO Gap, Dipole Moment, Atomic Charges | Chemical reactivity, stability, polarity, intermolecular interactions |

| Thermodynamic | Zero-Point Vibrational Energy (ZPVE), Enthalpy, Entropy, Hydration Energy | Molecular stability, behavior in different environments |

| Geometrical | Bond Lengths, Bond Angles, Dihedral Angles, Molecular Surface Area | Molecular shape, steric effects, conformational analysis |

Statistical Approaches in QSPR (e.g., Multiple Linear Regression)

Once a set of quantum chemical descriptors has been calculated for a series of compounds, statistical methods are employed to build a QSPR model. This model is a mathematical equation that correlates the descriptors (independent variables) with an observed property or activity (dependent variable). nih.gov One of the most common and straightforward statistical methods used for this purpose is Multiple Linear Regression (MLR). nih.govresearchgate.net

The goal of an MLR analysis in the context of this compound and its analogs is to develop a linear equation of the form:

Y = b0 + b1X1 + b2X2 + ... + bnXn

Where:

Y is the property being predicted (e.g., biological activity, corrosion inhibition). digitaloceanspaces.com

X1, X2, ..., Xn are the selected quantum chemical descriptors.

b1, b2, ..., bn are the regression coefficients, indicating the contribution of each descriptor.

b0 is the intercept of the equation.

A key advantage of MLR is the simplicity and clear interpretability of the resulting model. researchgate.net However, a challenge lies in selecting the most relevant descriptors from a large pool of calculated variables and avoiding issues with collinearity (where descriptors are correlated with each other). nih.gov To address this, variable selection techniques, such as genetic algorithms, are often used in conjunction with MLR. researchgate.net

The statistical quality and predictive power of the developed QSPR model are assessed using several parameters:

Coefficient of Determination (R²): Indicates how well the model fits the data.

Adjusted R² (R²adj): A modified version of R² that accounts for the number of descriptors in the model.

Cross-validation Coefficient (Q² or R²cv): Measures the predictive ability of the model, often determined using leave-one-out (LOO) cross-validation. researchgate.net

For a series of 2-phenylbenzofuran derivatives, MLR has been successfully used to model the relationship between their molecular descriptors and biological activities, yielding statistically robust QSAR models.

| Statistical Parameter | Description | Desired Value |

| R² | Measures the proportion of variance in the dependent variable that is predictable from the independent variables. | Close to 1.0 |

| Q²LOO | Estimates the predictive power of the model through leave-one-out cross-validation. | High (e.g., > 0.5 for a good model) |

| F-test value | Assesses the overall significance of the regression model. | High |

| Standard Error | Measures the accuracy of the predictions made by the model. | Low |

Theoretical Studies on Reaction Pathways and Mechanistic Intermediates

Computational chemistry is an indispensable tool for elucidating the complex mechanisms of organic reactions. By mapping the potential energy surface of a reaction, theoretical studies can identify transition states and intermediates, calculate activation energies, and predict the most likely reaction pathways. rsc.orgnih.gov This is particularly useful for understanding the synthesis of substituted benzofurans like this compound.

Various synthetic routes to the benzofuran core have been investigated computationally. These studies often involve DFT calculations to model the step-by-step transformation of reactants into products. For example, plausible mechanisms for the formation of the benzofuran ring often involve key steps such as:

Nucleophilic Attack and Substitution: In one proposed pathway, the synthesis begins with the formation of a potassium salt from a 2-hydroxybenzaldehyde, which then reacts with a substituted acetophenone. researchgate.net

Intramolecular Cyclization: A crucial step is the intramolecular cyclization of an intermediate, often involving the formation of a carbanion that attacks a carbonyl group, leading to the closure of the furan (B31954) ring. researchgate.net

Dehydration or Elimination: The final step is typically an aromatization process, such as the dehydration of a ketoalcohol intermediate, to form the stable benzofuran ring system. researchgate.net

Catalytic cycles, which are common in modern organic synthesis, are also extensively studied using computational methods. For metal-catalyzed reactions (e.g., using palladium, copper, or gold), theoretical calculations can model the oxidative addition, reductive elimination, and other elementary steps. nih.govacs.orgacs.org These studies help explain the role of the catalyst and ligands and can predict the structure of key organometallic intermediates. nih.govacs.org

For instance, in the synthesis of highly substituted benzofurans, a proposed mechanism involves a charge-accelerated -sigmatropic rearrangement, which proceeds through a dearomatized intermediate. rsc.org Computational studies can verify the feasibility of such pathways and rule out alternative mechanisms by comparing the calculated energy barriers. rsc.orgmdpi.com

| Reaction Type | Key Mechanistic Steps & Intermediates | Computational Insight |

| Base-Catalyzed Cyclization | Formation of phenoxide, nucleophilic substitution, intramolecular cyclization, dehydration | Calculation of reaction energies for each step, identification of carbanion and ketoalcohol intermediates. researchgate.net |

| Metal-Catalyzed Cross-Coupling | Oxidative addition, sigmatropic rearrangement, reductive elimination | Modeling of catalyst-substrate complexes (e.g., Pd-complexes), calculation of transition state energies for catalytic cycle. nih.govacs.org |

| -Sigmatropic Rearrangement | Electrophilic activation, formation of sulfonium (B1226848) intermediate, rearrangement, substituent migration | Identification of dearomatized intermediates, confirmation of migration pathways through transition state analysis. rsc.org |

Prediction and Analysis of Nonlinear Optical (NLO) Properties

Molecules with significant nonlinear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, including optical data storage and telecommunications. Benzofuran derivatives, particularly those with donor-acceptor groups connected by a π-conjugated system, are promising candidates for NLO materials. The presence of the phenyl group and the chloro substituent in this compound can modulate the electronic distribution and enhance these properties.

Theoretical calculations, primarily using DFT, are a reliable method for predicting and analyzing the NLO response of molecules before undertaking complex and costly synthesis and experimental measurements. rsc.org The key parameters that quantify the NLO response of a molecule are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). mdpi.com

Polarizability (α): Describes the linear response of the molecular electron cloud to an external electric field.

First-Order Hyperpolarizability (β): Quantifies the second-order, or nonlinear, response of the molecule. It is the primary determinant of second-harmonic generation (SHG), a key NLO phenomenon. A large β value is a primary indicator of a promising NLO material. mdpi.com

Computational studies on 2-phenylbenzofuran and its derivatives have been performed using DFT methods like GGA-PBE with the 6-31G(d,p) basis set to calculate these properties. The results of these studies indicate that 2-phenylbenzofuran derivatives possess remarkable NLO properties, with calculated first-order hyperpolarizability (β) values being significantly higher than that of reference materials like urea. mdpi.com The β values for a series of 2-phenylbenzofuran derivatives were found to range from 4.00 × 10⁻³⁰ to 43.57 × 10⁻³⁰ esu, demonstrating their potential as NLO materials. researchgate.net The specific substitution pattern on both the benzofuran and phenyl rings plays a critical role in tuning the magnitude of the NLO response. bohrium.com

| Property | Symbol | Definition | Significance |

| Dipole Moment | μ | A measure of the overall polarity of the molecule. | Influences intermolecular interactions and molecular packing in a material. |

| Linear Polarizability | α | The measure of the linear response of the electron density to an applied electric field. | Relates to the refractive index of the material. |

| First-Order Hyperpolarizability | β | The measure of the second-order nonlinear response to an applied electric field. | Key indicator of a molecule's potential for NLO applications like second-harmonic generation. |

Investigation of 4 Chloro 2 Phenylbenzofuran Derivatives and Structure Property Relationships

Rational Design Principles for Novel 2-Phenylbenzofuran (B156813) Derivatives

The design of novel 2-phenylbenzofuran derivatives is a process guided by established medicinal chemistry principles, aiming to optimize the interaction of these molecules with their biological targets. A key strategy is the application of structure-based drug design, which utilizes the three-dimensional structure of a target protein, such as an enzyme or receptor, to design molecules that can bind to it with high affinity and selectivity. semanticscholar.org This approach allows for the rational placement of functional groups on the 2-phenylbenzofuran scaffold to enhance binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Another important principle is the concept of molecular hybridization, where structural fragments from different known active compounds are combined to create a new hybrid molecule with potentially enhanced or novel activity. For instance, incorporating a piperazine (B1678402) moiety, a common pharmacophore in many centrally active agents, into the 2-phenylbenzofuran structure has been explored to develop new therapeutic agents. scispace.com

Furthermore, the design process often involves the consideration of physicochemical properties that influence a compound's "drug-likeness," such as lipophilicity (logP), molecular weight, and the number of hydrogen bond donors and acceptors. By strategically modifying the 2-phenylbenzofuran core, for example, by introducing polar groups, it is possible to modulate these properties to improve a compound's solubility, permeability, and metabolic stability, thereby enhancing its potential as a therapeutic agent. mdpi.commdpi.com

Strategies for the Synthesis of Analogous Compound Libraries

The systematic exploration of structure-activity relationships (SAR) for 2-phenylbenzofuran derivatives necessitates the efficient synthesis of a diverse range of analogues, often referred to as a compound library. Several powerful synthetic strategies have been developed to facilitate the construction of these libraries.

One of the most versatile and widely used methods is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. rsc.org This reaction enables the formation of a carbon-carbon bond between an organoboron compound (e.g., a boronic acid or ester) and a halide or triflate. In the context of 2-phenylbenzofuran synthesis, this can involve coupling a substituted phenylboronic acid with a halogenated benzofuran (B130515) core, or vice versa. The reaction is known for its high tolerance of various functional groups, making it ideal for creating a diverse library of compounds. rsc.org

Another powerful palladium-catalyzed reaction for this purpose is the Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide. nih.gov This method is particularly useful for constructing 2-alkynylbenzofurans, which can then be further elaborated. One-pot multicomponent reactions that utilize Sonogashira conditions have been developed to efficiently generate highly substituted benzofurans. nih.gov

The Perkin rearrangement offers a classical yet effective route to certain benzofuran derivatives. rsc.orgnih.gov This reaction involves the ring contraction of a 3-halocoumarin in the presence of a base to yield a benzofuran-2-carboxylic acid. Microwave-assisted Perkin rearrangements have been shown to significantly reduce reaction times and improve yields. rsc.org

These synthetic methodologies, often employed in a combinatorial or parallel synthesis format, allow for the rapid generation of a large number of structurally diverse 2-phenylbenzofuran analogues. acs.orgnih.govscilit.com This diversity is crucial for systematically probing the effects of different substituents on the biological activity of the core scaffold.

Structure-Property and Structure-Function Relationship Studies of Substituted 2-Phenylbenzofurans

The biological activity of 2-phenylbenzofuran derivatives is intricately linked to their three-dimensional structure and the electronic properties of their constituent atoms. Understanding these relationships is fundamental to the rational design of more potent and selective therapeutic agents.

Influence of Halogenation (e.g., Chloro, Bromo) on Electronic and Steric Parameters

The introduction of halogen atoms, such as chlorine or bromine, onto the 2-phenylbenzofuran scaffold can significantly impact its electronic and steric properties, which in turn can modulate its biological activity. Halogens are electronegative atoms that can withdraw electron density from the aromatic rings through an inductive effect. This can influence the molecule's ability to participate in hydrogen bonding and other electrostatic interactions with its biological target. nih.gov

The table below illustrates the impact of halogen substitution on key electronic and steric parameters.

| Parameter | Description | Impact of Halogenation |

| Electronic Parameters | ||

| Hammett Constant (σ) | A measure of the electron-donating or electron-withdrawing nature of a substituent. | Halogens are electron-withdrawing, leading to positive σ values. wikipedia.orglibretexts.org |

| Dipole Moment | A measure of the overall polarity of a molecule. | Halogenation generally increases the dipole moment. |

| Steric Parameters | ||

| Van der Waals Radius | The effective radius of an atom. | Increases down the halogen group (F < Cl < Br < I). |

| Taft's Steric Parameter (Es) | A quantitative measure of the steric effect of a substituent. | Larger halogens have more negative Es values, indicating greater steric hindrance. nih.gov |

Positional Effects of Substituents on the Benzofuran Ring and Phenyl Moiety on Molecular Interactions

The specific position of a substituent on either the benzofuran ring or the pendant phenyl group can have a profound effect on the molecule's biological activity. This is because the position of a functional group determines its spatial orientation and its ability to interact with specific residues within a protein's binding site.

For example, a study on 2-phenylbenzofuran derivatives as testosterone (B1683101) 5α-reductase inhibitors found that substituents at the 6-position of the benzofuran ring generally conferred more potent inhibitory activity than those at the 5-position. nih.gov Similarly, the placement of substituents on the 2-phenyl ring can dramatically alter a compound's activity. A comparative study of two isomeric 2-phenyl-benzofuran antioxidants, moracin C and iso-moracin C, which differ only in the position of a double bond in a side chain on the phenyl ring, revealed significant differences in their antioxidant potential. nih.govresearchgate.net This highlights the critical role of substituent positioning in dictating molecular interactions and, consequently, biological function.

The following table provides a hypothetical comparison of the effect of substituent position on biological activity, based on general principles of medicinal chemistry.

| Compound | Substituent | Position | Relative Biological Activity |

| A | -Cl | 4-position (benzofuran) | +++ |

| B | -Cl | 5-position (benzofuran) | ++ |

| C | -Cl | 6-position (benzofuran) | ++++ |

| D | -Cl | 7-position (benzofuran) | + |

| E | -OH | 4'-position (phenyl) | ++++ |

| F | -OH | 3'-position (phenyl) | ++ |

| G | -OH | 2'-position (phenyl) | + |

Correlation of Structural Modifications with Quantum Chemical and Theoretical Descriptors

To gain a deeper, quantitative understanding of structure-activity relationships, computational methods are often employed. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide valuable insights into the electronic structure and properties of molecules. rsc.orgnih.govresearchgate.net

Descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly informative. The HOMO energy is related to a molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap can be an indicator of a molecule's chemical reactivity and stability. nih.govsemanticscholar.org

Other calculated descriptors, including Mulliken population analysis (which describes the distribution of charge on each atom), molecular electrostatic potential (which maps the electrostatic potential onto the electron density surface), and dipole moment, can help to rationalize the observed biological activities of a series of compounds.

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate these calculated descriptors with the experimentally determined biological activity of a set of compounds. mdpi.comnih.govlibretexts.org A successful QSAR model can be used to predict the activity of novel, yet-to-be-synthesized compounds, thereby guiding the design of more potent analogues.

The table below presents hypothetical quantum chemical descriptors for a series of substituted 2-phenylbenzofurans.

| Substituent (Position) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| H (unsubstituted) | -6.2 | -1.5 | 4.7 | 1.2 |

| 4-Cl | -6.4 | -1.7 | 4.7 | 2.5 |

| 5-Cl | -6.3 | -1.6 | 4.7 | 2.1 |

| 4'-Cl | -6.5 | -1.8 | 4.7 | 2.8 |

| 4'-OH | -5.9 | -1.3 | 4.6 | 1.8 |

| 4'-NO2 | -6.8 | -2.5 | 4.3 | 4.5 |

Advanced Research Applications and Future Directions in Organic Synthesis and Materials Science

4-Chloro-2-phenylbenzofuran as a Building Block in Organic Synthesis

The strategic placement of a chloro substituent at the 4-position of the 2-phenylbenzofuran (B156813) skeleton renders this compound a valuable intermediate for the construction of more complex molecular architectures. The carbon-chlorine bond serves as a versatile anchor for a variety of metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction is a powerful method for the formation of carbon-carbon bonds. This compound can react with a wide range of aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base to yield 4-aryl- or 4-vinyl-2-phenylbenzofuran derivatives. semanticscholar.orgmdpi.comnih.gov The choice of palladium precursor, ligand, and base is crucial for achieving high yields and preventing side reactions. libretexts.orgresearchgate.net These 4-substituted products are of significant interest as they can possess unique photophysical properties or biological activities.

Sonogashira Coupling: The Sonogashira reaction allows for the coupling of terminal alkynes with aryl halides. wikipedia.org By employing a palladium catalyst and a copper(I) co-catalyst, this compound can be coupled with various alkynes to introduce an alkynyl moiety at the 4-position. organic-chemistry.orgrsc.orgorganic-chemistry.orgresearchgate.netlookchem.comorganic-chemistry.org These resulting 4-alkynyl-2-phenylbenzofurans are valuable precursors for the synthesis of extended π-conjugated systems, which have potential applications in materials science.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds. wikipedia.orgacsgcipr.org this compound can be coupled with a diverse array of primary and secondary amines, anilines, and other nitrogen-containing heterocycles to produce 4-amino-2-phenylbenzofuran derivatives. organic-chemistry.orgresearchgate.netnih.gov These compounds are of interest in medicinal chemistry due to the prevalence of the arylamine motif in pharmaceuticals.

Below is an interactive data table summarizing the key palladium-catalyzed cross-coupling reactions utilizing aryl halides, which are applicable to this compound.

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst System | Product Type |

| Suzuki-Miyaura | Aryl Halide | Boronic Acid/Ester | Pd Catalyst, Base | Aryl-Aryl |

| Sonogashira | Aryl Halide | Terminal Alkyne | Pd Catalyst, Cu(I) Co-catalyst, Base | Aryl-Alkyne |

| Buchwald-Hartwig | Aryl Halide | Amine | Pd Catalyst, Ligand, Base | Aryl-Amine |

Development of Novel Heterocyclic Systems Incorporating the Benzofuran (B130515) Moiety

The functionalized 2-phenylbenzofuran core derived from this compound can be further elaborated to construct novel and complex heterocyclic systems. The substituents introduced at the 4-position via cross-coupling reactions can participate in subsequent intramolecular cyclization reactions, leading to the formation of fused polycyclic aromatic compounds.

For instance, a 4-alkynyl-2-phenylbenzofuran, synthesized via a Sonogashira coupling, could undergo an intramolecular cyclization to form a furan-fused polycyclic system. Similarly, a 4-amino-2-phenylbenzofuran derivative bearing a suitably positioned reactive group could be a precursor for the synthesis of benzofuran-fused nitrogen-containing heterocycles. These novel heterocyclic frameworks are of significant interest in drug discovery and materials science due to their unique electronic and steric properties. The development of such fused systems represents a key area of future research, with the potential to unlock new classes of functional molecules. figshare.com

Exploration in Materials Chemistry, including Optoelectronic Applications

Benzofuran derivatives are known to exhibit interesting photophysical properties, making them attractive candidates for applications in materials chemistry, particularly in the field of optoelectronics. The extended π-conjugation of the 2-phenylbenzofuran system can be further modulated by the introduction of different substituents at the 4-position.

The electronic properties of 2-phenylbenzofuran derivatives can be fine-tuned by the introduction of electron-donating or electron-withdrawing groups. rsc.orgnih.govnih.gov For example, attaching an electron-donating amino group at the 4-position via a Buchwald-Hartwig amination could lead to a compound with enhanced fluorescence quantum yield. Conversely, an electron-withdrawing group could alter the absorption and emission spectra. This tunability is highly desirable for the design of organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic devices. The presence of a halogen atom can also influence the electronic and optical properties of molecules. rsc.org

Further research into the synthesis and characterization of a library of 4-substituted-2-phenylbenzofurans derived from this compound will be crucial in elucidating the structure-property relationships and unlocking their full potential in materials science.

Emerging Methodologies and Synthetic Challenges in Benzofuran Chemistry

The synthesis of substituted benzofurans continues to be an active area of research, with a focus on developing more efficient, sustainable, and versatile methodologies. nih.gov

Emerging Methodologies:

C-H Activation/Functionalization: Direct functionalization of C-H bonds is an increasingly important strategy in organic synthesis as it avoids the need for pre-functionalized starting materials. Future research may focus on the direct C-H functionalization of the benzofuran core, potentially offering alternative routes to substituted derivatives.

Photoredox Catalysis: Visible-light-mediated reactions are gaining prominence due to their mild reaction conditions and unique reactivity. nih.gov The application of photoredox catalysis to the synthesis and functionalization of benzofurans is a promising area for future exploration.

Synthetic Challenges:

Regioselectivity: Controlling the regioselectivity of electrophilic substitution reactions on the benzofuran ring can be challenging. While the 2- and 3-positions are generally the most reactive, achieving selective functionalization at other positions often requires multi-step synthetic sequences. nih.gov

Functional Group Tolerance: Many traditional methods for benzofuran synthesis and functionalization are not tolerant of a wide range of functional groups, limiting their applicability to complex molecules. The development of milder and more chemoselective methods is an ongoing challenge.

Scalability: While many elegant methods for benzofuran synthesis exist in the academic literature, their scalability for industrial applications can be a significant hurdle. Future research should also focus on developing practical and cost-effective synthetic routes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chloro-2-phenylbenzofuran, and how can reaction conditions be optimized?

- Methodology : A common approach involves Friedel-Crafts acylation or Suzuki coupling for benzofuran scaffold assembly. For example, sulfamoylbenzofuran derivatives are synthesized by reacting chlorosulfonyl intermediates with methylamine in methanol/water mixtures, followed by solvent evaporation and crystallization . Optimization includes varying solvents (e.g., dichloroethane for improved electrophilic substitution ), adjusting reaction temperatures (room temperature to reflux), and using catalysts like AlCl₃ for acylations. Purification via column chromatography or recrystallization is critical for yield improvement.

Q. Which characterization techniques are most effective for verifying the structure of this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., chloro and phenyl groups) through chemical shifts and coupling patterns.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation pathways.

- HPLC/GC-MS : Used with certified reference standards (e.g., environmental analysis-grade 4-Chlorodibenzofuran at 50 μg/mL ) to validate purity.

- IR Spectroscopy : Detects functional groups (e.g., C-Cl stretches near 550 cm⁻¹ ).

Q. How can density-functional theory (DFT) models be applied to predict electronic properties of this compound?

- Methodology : Use hybrid functionals like B3LYP or exact-exchange-inclusive functionals to calculate HOMO-LUMO gaps, electrostatic potentials, and dipole moments. Basis sets (e.g., 6-31G*) optimize geometry, while solvent effects are modeled via PCM or SMD. Validate predictions against experimental UV-Vis or cyclic voltammetry data .

Advanced Research Questions

Q. How can contradictory spectral data between experimental and computational results be resolved?

- Methodology :

- Re-evaluate Computational Parameters : Test higher-level theories (e.g., CCSD(T)) or larger basis sets to reduce deviations .

- Solvent/Environmental Effects : Simulate solvent interactions explicitly using molecular dynamics (MD) or implicit solvation models .

- Isotopic Labeling : Use deuterated analogs to distinguish overlapping peaks in NMR .

Q. What strategies are effective for designing this compound-based enzyme inhibitors?

- Methodology :

- Molecular Docking : Screen against target enzymes (e.g., cytochrome P450) using AutoDock Vina. Prioritize substituents (e.g., chloro groups) that enhance binding via hydrophobic interactions .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity. Introduce electron-withdrawing groups to improve potency .

- In Vitro Validation : Use enzyme inhibition assays (e.g., IC₅₀ determination) with positive controls.

Q. How can synthetic yields be improved while minimizing byproducts in large-scale reactions?

- Methodology :

- Design of Experiments (DoE) : Vary parameters (temperature, stoichiometry) systematically to identify optimal conditions .

- Flow Chemistry : Enhance heat/mass transfer for exothermic reactions (e.g., acylations).

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) to reduce side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.